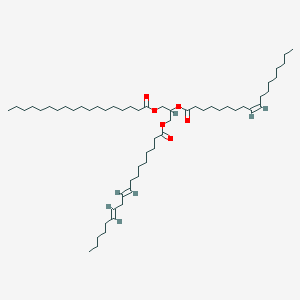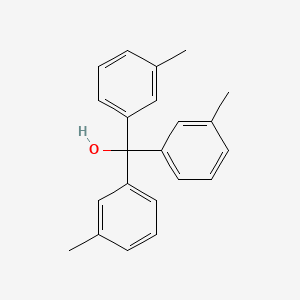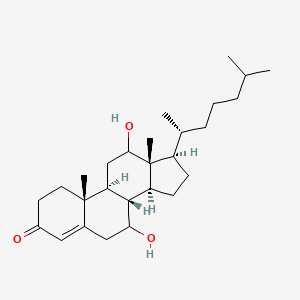
7,12-Dihydroxycholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12-Dihydroxycholest-4-en-3-one is a steroidal compound with the molecular formula C27H44O3. It is a derivative of cholesterol and plays a significant role in the biosynthesis of bile acids. This compound is characterized by the presence of hydroxyl groups at the 7th and 12th positions and a keto group at the 3rd position on the cholestene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7,12-Dihydroxycholest-4-en-3-one can be synthesized from cholesterol through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of cholesterol at the 7th position to form 7α-hydroxycholesterol. This intermediate is then further hydroxylated at the 12th position to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of liver microsomes from animals such as rats or iguanas. These microsomes contain the necessary enzymes to catalyze the conversion of cholesterol to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7,12-Dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7,12-dioxocholest-4-en-3-one.
Reduction: Reduction reactions can convert the keto group at the 3rd position to a hydroxyl group, forming 7,12-dihydroxycholest-4-en-3-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: 7,12-Dioxocholest-4-en-3-one
Reduction: 7,12-Dihydroxycholest-4-en-3-ol
Substitution: Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7,12-Dihydroxycholest-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in the biosynthesis of bile acids and its metabolic pathways in different organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related disorders.
Industry: It is used in the production of bile acid derivatives and other steroidal pharmaceuticals
Mécanisme D'action
The mechanism of action of 7,12-dihydroxycholest-4-en-3-one involves its role as an intermediate in the biosynthesis of bile acids. The compound is converted to 5α-cholestane-3α,7α,12α-triol by liver microsomes, which is then further metabolized to form bile acids such as cholic acid. These bile acids play a crucial role in the digestion and absorption of dietary fats .
Comparaison Avec Des Composés Similaires
Similar Compounds
7α-Hydroxycholest-4-en-3-one: This compound is a precursor in the biosynthesis of 7,12-dihydroxycholest-4-en-3-one.
Cholest-4-en-3-one: Lacks the hydroxyl groups at the 7th and 12th positions.
Cholic Acid: A bile acid derived from this compound.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which is essential for its role in bile acid biosynthesis. This hydroxylation pattern distinguishes it from other similar compounds and is critical for its biological function .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h13,16-17,20-25,29-30H,6-12,14-15H2,1-5H3/t17-,20-,21+,22+,23?,24?,25+,26+,27-/m1/s1 |
Clé InChI |
UQPYXHJTHPHOMM-XSDVZAHJSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4=CC(=O)CC[C@]34C)O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


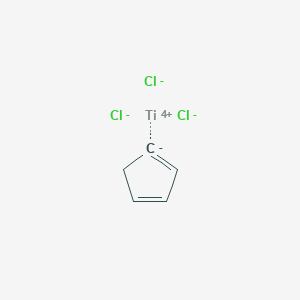

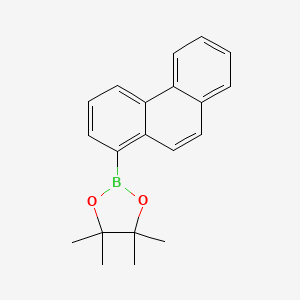
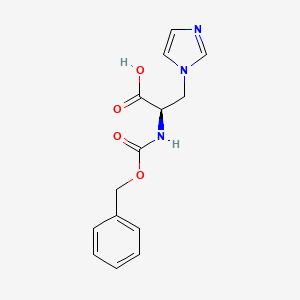
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
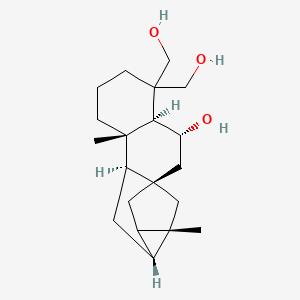

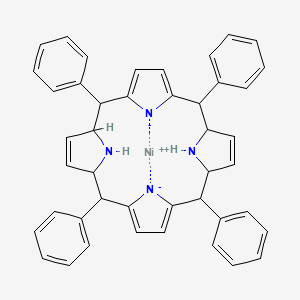
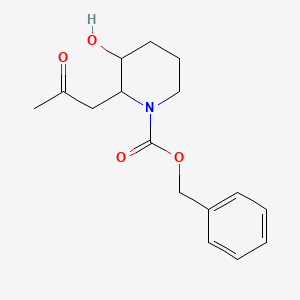
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
